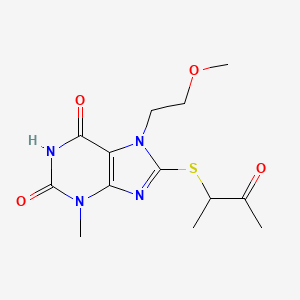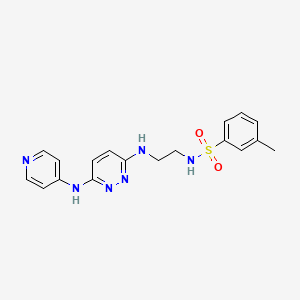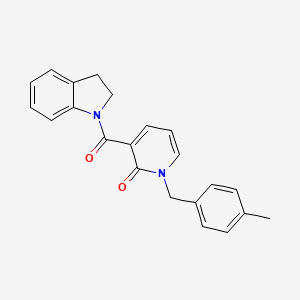![molecular formula C11H10ClN3O2 B2682081 methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1403670-77-8](/img/structure/B2682081.png)
methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . The chlorophenyl group is a common substituent in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and IR spectroscopies were used to characterize the intermediates and the product in the synthesis of ketamine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point, relative density, and solubility in water of a compound can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Corrosion Inhibition Efficiency : A study by Lagrenée et al. (2002) demonstrated the effectiveness of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in inhibiting corrosion of mild steel in acidic media. This compound showed high inhibition efficiencies, suggesting potential applications of similar triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).
Material Science
Metal-Organic Frameworks (MOFs) : Chen et al. (2015) developed a bifunctional organic linker incorporating carboxylate and triazole groups for constructing a dynamic metal-organic framework. This framework exhibits selective sorption of CO2 over N2 and CH4, indicating its potential application in gas separation and storage (Chen et al., 2015).
Synthetic Chemistry
Synthesis of Heterocycles : The synthesis of spirocyclopropane anellated heterocycles by Meijere et al. (1989) involved reactions with methyl 2-chloro-2-cyclopropylidenacetate, showcasing the utility of triazole and related compounds in constructing complex chemical structures (Meijere et al., 1989).
Catalysis : A study by Hu et al. (2019) discussed the development of a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex for catalyzing allene synthesis and alkyne hydration. This illustrates the role of triazole derivatives in enhancing the efficiency of catalytic processes (Hu et al., 2019).
Computational Chemistry
Molecular Structure Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate to explore its structural, molecular orbitals, and UV-vis spectra. This research highlights the importance of computational methods in understanding the properties of triazole derivatives and guiding their applications in various fields (Wang et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQQHJTTGNFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)
![3-(2,2-Dimethylpropyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2682001.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)





![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)

![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)
